3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
This compound belongs to the 4,5-dihydro-1,2-oxazole-5-carboxylic acid family, characterized by a partially saturated isoxazole ring fused with a carboxylic acid group at position 5. Key structural features include:
- 5-methyl group: Enhances steric bulk and may influence metabolic stability.
The compound is primarily investigated as a pharmaceutical intermediate or metabolite, with relevance in drug discovery due to its structural complexity and substituent diversity .
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(18(21)22)11-15(20-25-19)14-8-9-16(17(10-14)23-2)24-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSFXRQZMRRAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-benzyloxy-3-methylphenylboronic acid, are often used in organic synthesis. They are valuable building blocks in various chemical reactions.
Mode of Action
Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions. For instance, they can be used in catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis.
Biological Activity
3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.
- Molecular Formula : C19H19NO5
- Molecular Weight : 341.4 g/mol
- CAS Number : 1326813-51-7
- Structural Features : The compound features a benzyloxy group, a methoxy group, and a dihydro-1,2-oxazole moiety, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. A review by Chilumula et al. (2019) highlighted various oxazole compounds and their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of related compounds:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 15 | 15 | 20 |
| 16 | 17 | 18 |
| Amoxicillin | 30 | 27 |
In this context, compounds similar to this compound have shown promising results in inhibiting bacterial growth compared to standard antibiotics like amoxicillin .
Anti-inflammatory Effects
Studies have suggested that oxazole derivatives may possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This potential makes them candidates for treating conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary investigations into the anticancer properties of oxazole derivatives indicate their ability to inhibit tumor cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways critical for bacterial survival and tumor growth.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of oxazole derivatives demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to traditional antibiotics .
- Cancer Cell Line Research : Research involving human cancer cell lines treated with oxazole derivatives indicated significant reductions in cell viability and increased apoptotic markers after treatment with specific concentrations of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Difference : Lacks the 3-methoxy group on the phenyl ring.
3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Difference : Chloro and fluoro substituents replace benzyloxy and methoxy groups.
- Impact : Increased electronegativity and lipophilicity, which may enhance membrane permeability but reduce solubility. Molecular weight: 257.6 g/mol .
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Difference : Chloro and additional methoxy groups.
Variations in the Dihydroisoxazole Core
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Difference: No methyl group at position 5.
3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
Pharmacological and Metabolic Profiles
- Metabolism: Enzymatic hydrolysis of the amide bond is common in this class, as observed in the breakdown of R004 into 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline . The benzyloxy group in the target compound may undergo cleavage, releasing benzyl alcohol—a known hepatotoxin .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Metabolic Pathways of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
